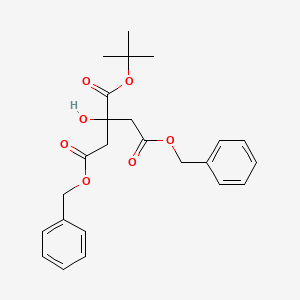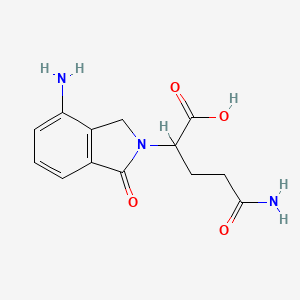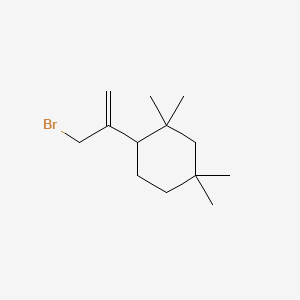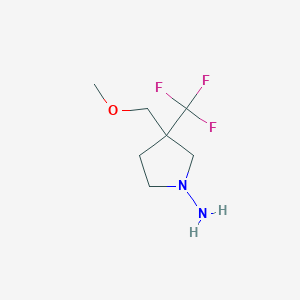![molecular formula C29H29N3O5 B13428227 1-[(2R,4R,5S)-4-amino-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13428227.png)
1-[(2R,4R,5S)-4-amino-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’-b-Amino-2’,3’-dideoxy-5’-O-methoxy trityluridine is a nucleoside analog with significant antiviral properties. It is a modified form of uridine, where specific functional groups have been altered to enhance its biological activity. This compound has a molecular formula of C29H29N3O5 and a molecular weight of 499.56 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-b-Amino-2’,3’-dideoxy-5’-O-methoxy trityluridine typically involves multiple steps, starting from a suitable uridine derivative. The key steps include:
Protection of the 5’-hydroxyl group: This is often achieved using a methoxytrityl (MTr) group.
Deoxygenation at the 2’ and 3’ positions: This step involves the removal of hydroxyl groups to form the dideoxy structure.
Introduction of the amino group at the 3’ position: This is typically done through nucleophilic substitution reactions.
Deprotection of the 5’-hydroxyl group: The final step involves the removal of the MTr group to yield the desired compound
Industrial Production Methods
Industrial production of 3’-b-Amino-2’,3’-dideoxy-5’-O-methoxy trityluridine follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of automated synthesizers, high-throughput purification techniques, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
3’-b-Amino-2’,3’-dideoxy-5’-O-methoxy trityluridine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the amino group or other functional groups.
Reduction: This can be used to reduce any oxidized forms of the compound.
Substitution: Nucleophilic substitution reactions are common, especially at the amino group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols are often employed
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups at the amino position .
科学研究应用
3’-b-Amino-2’,3’-dideoxy-5’-O-methoxy trityluridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: It serves as a tool for studying nucleic acid interactions and enzyme mechanisms.
Medicine: The compound has shown promise in antiviral therapies, particularly against retroviruses.
Industry: It is used in the production of antiviral drugs and as a research reagent
作用机制
The mechanism of action of 3’-b-Amino-2’,3’-dideoxy-5’-O-methoxy trityluridine involves its incorporation into viral DNA or RNA, leading to chain termination. This inhibits viral replication and reduces the viral load. The compound targets viral polymerases and other enzymes involved in nucleic acid synthesis .
相似化合物的比较
Similar Compounds
3’-Azido-3’-deoxythymidine (AZT): Another nucleoside analog used in antiviral therapy.
2’,3’-Dideoxyinosine (ddI): A similar compound with antiviral properties.
2’,3’-Dideoxycytidine (ddC): Used in the treatment of HIV/AIDS
Uniqueness
3’-b-Amino-2’,3’-dideoxy-5’-O-methoxy trityluridine is unique due to its specific modifications, which enhance its antiviral activity and reduce toxicity compared to other nucleoside analogs. Its methoxytrityl group provides additional stability and specificity in biological systems .
属性
分子式 |
C29H29N3O5 |
|---|---|
分子量 |
499.6 g/mol |
IUPAC 名称 |
1-[(2R,4R,5S)-4-amino-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C29H29N3O5/c1-35-23-14-12-22(13-15-23)29(20-8-4-2-5-9-20,21-10-6-3-7-11-21)36-19-25-24(30)18-27(37-25)32-17-16-26(33)31-28(32)34/h2-17,24-25,27H,18-19,30H2,1H3,(H,31,33,34)/t24-,25-,27-/m1/s1 |
InChI 键 |
LAZWXEWQXFLZKY-RGSZASNESA-N |
手性 SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4[C@@H](C[C@@H](O4)N5C=CC(=O)NC5=O)N |
规范 SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(CC(O4)N5C=CC(=O)NC5=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Amino-1-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one](/img/structure/B13428155.png)

![4-(1,1-Dimethylethyl)-a-[hydroxy(1,3,4-trimethyl-1H-pyrazol-5-yl)methylene]benzeneacetonitrile (E/Z mixture)](/img/structure/B13428168.png)
![N-(2-Ethyl-6-methylphenyl)-N-[(4-nitrophenyl)sulfonyl]-L-alanine Methyl Ester](/img/structure/B13428171.png)
![(1R,2R,5S,8S,9S,10R,11R)-6-(dideuteriomethylidene)-5-hydroxy-11-methyl-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid](/img/structure/B13428179.png)
![4-isobutyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B13428182.png)
![(1S,2S,5S)-7-Oxo-6-(phenylmethoxy)-1,6-diazabicyclo[3.2.1]octane-2-carboxamide](/img/structure/B13428183.png)





